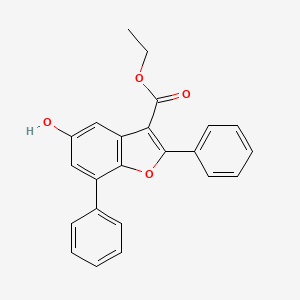
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate is an organic compound belonging to the class of benzofuran derivatives.
Preparation Methods
The synthesis of Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . The reaction conditions include the use of an Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline. This method is advantageous due to the availability of starting materials and the high yield of the desired product .
Chemical Reactions Analysis
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring system can engage in π-π interactions with aromatic amino acids in protein active sites, influencing the compound’s biological activity . Additionally, the hydroxyl and carboxylate groups can form hydrogen bonds, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate: This compound lacks the additional phenyl group at position 7, which may influence its biological activity and binding affinity.
2,5-Diphenyl-1,3-oxazoline: Although structurally different, this compound shares some biological activities with benzofuran derivatives, such as anticancer and antibacterial properties.
Properties
Molecular Formula |
C23H18O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H18O4/c1-2-26-23(25)20-19-14-17(24)13-18(15-9-5-3-6-10-15)22(19)27-21(20)16-11-7-4-8-12-16/h3-14,24H,2H2,1H3 |
InChI Key |
WFLVUOOBVFSYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















